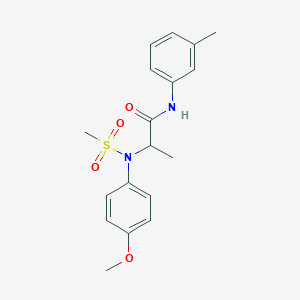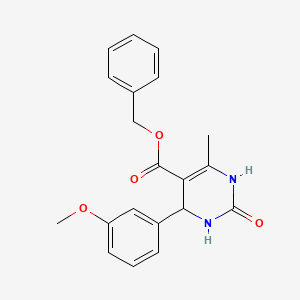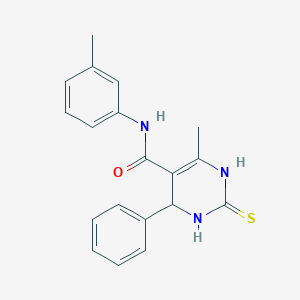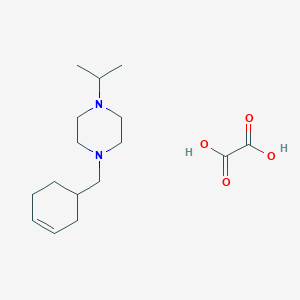
N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as MMMA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMA belongs to the class of N-substituted amino acid derivatives and has been found to exhibit remarkable pharmacological properties.
作用機序
The exact mechanism of action of N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood, but it is believed to act through multiple pathways. N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit several enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide also appears to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells and reduce inflammation in animal models. Additionally, N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have neuroprotective effects and may improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is its broad spectrum of pharmacological activity, which makes it a promising candidate for the treatment of various diseases. Additionally, N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been found to have relatively low toxicity in animal models. However, one of the limitations of N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is its poor solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide and its potential applications in various diseases. Finally, more research is needed to explore the potential side effects and toxicity of N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in animal models and humans.
合成法
The synthesis of N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide involves the reaction of N-methylalanine with 4-methoxybenzoyl chloride, followed by the addition of 3-methylbenzoyl chloride and methylsulfonyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, N~2~-(4-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-6-5-7-15(12-13)19-18(21)14(2)20(25(4,22)23)16-8-10-17(24-3)11-9-16/h5-12,14H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWLDDKCYQKFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)N(C2=CC=C(C=C2)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5148803.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5148805.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5148811.png)
![N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B5148818.png)

![2,2'-oxybis{N'-[4-(diethylamino)benzylidene]acetohydrazide}](/img/structure/B5148830.png)
![3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)
![N~1~-(sec-butyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148865.png)